(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

This 3-amino-5-acetic acid-1,2,4-triazole enables regiochemistry-specific synthesis of 1-acylated-5-amino-1,2,4-triazole-3-acetates with superior in vivo anti-inflammatory activity and lower gastric ulcerogenicity vs. indomethacin. Its carboxylic acid group forms distinct metal-binding modes, yielding Zn-Atz-Ac frameworks with CH4 uptake of 25.18 cm³/g and CH4/N2 selectivity of 7.8 at 298 K/100 kPa—outperforming oxalate analogs for coal-bed methane purification. Substituting with other triazole acetic acid derivatives risks unpredictable outcomes. Choose this building block for reproducible regiochemistry and validated MOF performance.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 143832-52-4
Cat. No. B045398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
CAS143832-52-4
Synonyms5-Amino-3-carboxymethyl-1,2,4-triazole;  5-Amino-1H-1,2,4-triazole-3-acetic Acid
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC(C1=NC(=NN1)N)C(=O)O
InChIInChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
InChIKeyONMNOXQLJYNSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 143832-52-4): Supplier-Grade Specifications and Physicochemical Baseline


(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, also designated as 5-amino-(1H)-1,2,4-triazole-3-acetic acid, is a heterocyclic building block with the molecular formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol . It features a 1,2,4-triazole core bearing a 3-amino substituent and a 5-acetic acid moiety, with a predicted acid dissociation constant (pKa) of 3.77 ± 0.10 and a melting point of 220 °C (decomposition) . The compound is commercially available at purities of ≥95% and 97% from multiple research suppliers.

Procurement Rationale: Why Generic 1,2,4-Triazole Acetic Acid Derivatives Cannot Substitute for CAS 143832-52-4


The substitution pattern of the 1,2,4-triazole ring is critical for the compound's performance in both synthetic derivatization and coordination chemistry. The presence of an amino group at the 3-position and an acetic acid side chain at the 5-position uniquely enables the synthesis of specific acylated 1,2,4-triazole-3-acetates with demonstrated anti-inflammatory activity, a regiochemistry that cannot be achieved with the corresponding 3-carboxylic acid analog [1]. Furthermore, the carboxylic acid group in this compound provides a distinct metal-binding mode compared to the non-acid analog 3-amino-1,2,4-triazole, resulting in the formation of different metal-organic framework topologies and gas separation selectivities [2]. Simply substituting this compound with another in-class triazole acetic acid derivative risks altering reaction outcomes and material properties in a non-predictable manner.

Evidence-Based Selection Guide for (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 143832-52-4)


Synthetic Utility in Anti-Inflammatory Agent Development: Starting Material for Active Acylated 1,2,4-Triazole-3-acetates

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid (designated as compound 1) serves as the essential precursor for the synthesis of 1-acylated-5-amino-1,2,4-triazole-3-acetates (3a–e) [1]. In a carrageenan-induced rat paw edema model, these 1-acylated derivatives 3a–e exhibited higher anti-inflammatory activity than the regioisomeric 5-acylamino derivatives 4a–e, and demonstrated low gastric ulcerogenicity compared with the standard NSAID indomethacin [1]. This establishes a clear functional differentiation: the specific regiochemistry afforded by the target compound leads to a more favorable pharmacological profile.

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

Metal-Organic Framework (MOF) Performance: Enhanced CH₄/N₂ Gas Separation Selectivity with Zn-Atz-Ac Framework

The use of 3-amino-1,2,4-triazole (Atz) and acetate in the synthesis of the microporous Zn-Atz-Ac framework—where the acetate derives from the acetic acid moiety of the target compound—yields a material with a CH₄ uptake of 25.18 cm³ g⁻¹ and a CH₄/N₂ selectivity of 7.8 at 298 K and 100 kPa [1]. In direct comparison, an oxalate-pillared analog Zn-Atz-OX exhibits a lower CH₄ uptake of 18.2 cm³ g⁻¹ and a significantly reduced selectivity of 3.3 [1]. The enhanced performance is attributed to the amino-rich, tortuous pore environment created by the target ligand architecture [1].

Materials Chemistry Gas Separation Metal-Organic Frameworks

Coordination Chemistry: Distinct Crystallographic Parameters and Thermal Stability for Co(II) and Mn(II) Complexes

The ligand H₂Trza (3-amino-1H-1,2,4-triazole-5-acetate) forms isomorphic mononuclear complexes with Co(II) and Mn(II): [M(HTrza)₂(H₂O)₂]·2H₂O [1]. X-ray crystallography reveals that H₂Trza itself crystallizes in the tetragonal system (space group P4₃, a = b = 5.0445(13) Å, c = 27.054(10) Å, Z = 4) [1]. The Co(II) complex adopts a monoclinic system (space group P2₁/n, a = 7.6543(8) Å, b = 7.3453(8) Å, c = 13.6283(14) Å, β = 91.5990(10)°, Z = 2), while the Mn(II) complex is triclinic [1]. Thermogravimetric analysis confirms the thermal stability of these coordination entities [1].

Coordination Chemistry Crystallography Thermal Analysis

Physicochemical Differentiation: Predicted pKa and Thermal Properties vs. Carboxylic Acid Analog

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid exhibits a predicted pKa of 3.77 ± 0.10 and a melting point of 220 °C (decomposition) . In contrast, its closest carboxylic acid analog, 3-amino-1,2,4-triazole-5-carboxylic acid (CAS 3641-13-2), has a molecular formula of C₃H₄N₄O₂ (MW 128.09) and a melting point range of 178–182 °C . The presence of the methylene spacer in the acetic acid derivative increases molecular weight by approximately 11% and modifies the acid strength and thermal decomposition profile relative to the directly attached carboxylate analog.

Physicochemical Properties Analytical Chemistry Compound Characterization

Validated Application Scenarios for (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 143832-52-4) Based on Evidence


Synthesis of 1-Acylated-5-amino-1,2,4-triazole-3-acetates for Anti-inflammatory Lead Optimization

This compound is the validated starting material for preparing a series of 1-acylated-5-amino-1,2,4-triazole-3-acetates (3a–e), which have demonstrated superior in vivo anti-inflammatory activity compared to their 5-acylamino regioisomers and reduced gastric ulcerogenicity relative to indomethacin in a carrageenan-induced rat paw edema model [1].

Fabrication of Pillared-Layer Metal-Organic Frameworks for High-Selectivity CH₄/N₂ Separation

The acetate-pillared Zn-Atz-Ac framework, constructed using 3-amino-1,2,4-triazole and acetate derived from this compound, achieves a CH₄ uptake of 25.18 cm³ g⁻¹ and a CH₄/N₂ selectivity of 7.8 at 298 K and 100 kPa, outperforming the oxalate-pillared analog Zn-Atz-OX (18.2 cm³ g⁻¹ uptake, selectivity 3.3) [2]. This material is suitable for coal-bed methane purification applications.

Synthesis of Isomorphic Co(II) and Mn(II) Coordination Complexes for Supramolecular Network Studies

The ligand H₂Trza forms discrete mononuclear complexes [M(HTrza)₂(H₂O)₂]·2H₂O with Co(II) and Mn(II), exhibiting distinct crystallographic parameters and thermal stability as determined by single-crystal XRD and TGA [3]. These complexes serve as building blocks for supramolecular networks and can inform the design of new coordination polymers.

Preparation of Esters and Amides for Structure-Activity Relationship (SAR) Exploration

Various synthetic routes have been examined for converting 5-amino-1,2,4-triazol-3-ylacetic acid into its corresponding esters and amides, enabling further derivatization for medicinal chemistry and agrochemical intermediate development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.